molecular formula C8H11N3O4 B2528012 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 90091-28-4

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2528012
CAS No.: 90091-28-4
M. Wt: 213.193
InChI Key: VGKCUVQITAZDAF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is functionalized with a propanoic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the original substituents .

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Lacks the nitro group, resulting in different chemical properties.

    3-(3,5-dinitro-1H-pyrazol-1-yl)propanoic acid: Contains additional nitro groups, leading to increased reactivity

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5-8(11(14)15)6(2)10(9-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCUVQITAZDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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